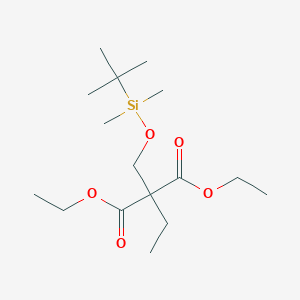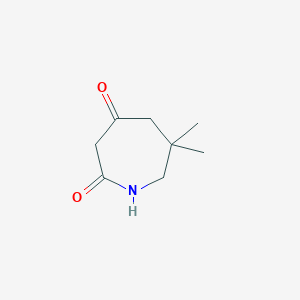![molecular formula C6H14ClNO B3049722 [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride CAS No. 2173637-38-0](/img/structure/B3049722.png)
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This indicates that the compound has a pyrrolidine ring with a methyl group and a hydroxymethyl group attached to it .Physical And Chemical Properties Analysis
The molecular weight of the compound is 151.64 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Asymmetric Synthesis
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is significant in the field of asymmetric synthesis. This chemical has been used in the enantioselective alkylation of meso-(2,4-hexadien-1,6-dial)Fe(CO)3 complex with alkylzincs, yielding alcohol complexes with high diastereotopic face-selectivity and enantioselectivity (Takemoto et al., 1998). Similarly, it has facilitated the catalytic enantioselective synthesis of diene Fe(CO)3 complexes (Takemoto et al., 1996).
Synthesis of Complex Molecules
This compound is crucial in synthesizing complex molecules. For instance, it has been used in the double reduction of cyclic sulfonamides for producing specific pyrrolidine molecules (Evans, 2007). It also plays a role in the synthesis of optically active polymers with helical conformation, showing reversible helix-helix transitions (Okamoto et al., 1991).
Catalysis
This chemical is used in chiral catalysis and asymmetric autocatalysis, particularly in the enantioselective addition of organozinc reagents to various aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997). It is also instrumental in the synthesis of amino acid methyl esters (Li & Sha, 2008).
Methanol Utilization
In the realm of methanol applications, this compound contributes to the development of methods for methanol derivatization and analysis, such as in high-performance liquid chromatography (HPLC) for determining trace methanol in samples (Kuo et al., 2020).
Pharmaceutical Research
It is also involved in the spectral characterization of pharmaceuticals, as seen in the identification of degradation impurities of Paroxetine Hydrochloride Hemihydrate (Munigela et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) should be referred to for more detailed safety information .
properties
IUPAC Name |
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSGTCUMWGJDN-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride | |
CAS RN |
2173637-38-0 | |
| Record name | 3-Pyrrolidinemethanol, 4-methyl-, hydrochloride (1:1), (3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















